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3-Ethyloxetane-3-sulfonyl chloride

Cat. No.: B15321677
M. Wt: 184.64 g/mol
InChI Key: HRLMFBAJCDWLET-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonyl Chlorides as Versatile Electrophiles in Organic Synthesis

Sulfonyl chlorides (RSO₂Cl) are a cornerstone of organic synthesis, prized for their high reactivity as electrophiles. fiveable.me This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group. fiveable.me Consequently, sulfonyl chlorides readily participate in nucleophilic substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.mewikipedia.org This versatility allows for the facile introduction of the sulfonyl group into diverse molecular architectures, enabling the synthesis of sulfonamides, sulfonic esters, and sulfones. fiveable.mewikipedia.org

The sulfonamide linkage, in particular, is a privileged motif in medicinal chemistry, found in a multitude of pharmaceutical agents, including antibiotics and antihypertensive drugs. fiveable.menih.gov The traditional and most prevalent method for constructing complex sulfonamides involves the reaction between a sulfonyl chloride and an amine. nih.gov The synthesis of sulfonyl chlorides themselves can be achieved through various methods, such as the chlorination of sulfonic acids or the Reed reaction for alkylsulfonyl chlorides. wikipedia.orgrsc.org The robust and predictable reactivity of sulfonyl chlorides has solidified their status as indispensable tools for synthetic chemists. fiveable.mechegg.com

The Emergence of Oxetane (B1205548) Motifs in Contemporary Chemical Design and Development

In parallel with the established utility of sulfonyl chlorides, the four-membered oxetane ring has garnered significant interest in modern chemical design, especially within medicinal chemistry. acs.orgacs.org This small, polar, and three-dimensional heterocycle offers a unique combination of properties that can favorably influence the characteristics of a parent molecule. acs.orgacs.orgnih.gov The incorporation of an oxetane motif can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby functional groups. acs.orgresearchgate.netenamine.net

Notably, 3,3-disubstituted oxetanes have been recognized as effective bioisosteres for gem-dimethyl and carbonyl groups, offering a means to enhance "drug-like" properties and secure intellectual property advantages. acs.orgnih.govenamine.net The growing appreciation for the oxetane scaffold is evidenced by its increasing appearance in peer-reviewed publications and its role in the development of preclinical and clinical drug candidates for a range of diseases. acs.orgnih.govnih.gov The synthesis of functionalized and highly substituted oxetane derivatives has therefore become an active area of research, with numerous methods being developed to access these valuable building blocks. rsc.orgthieme-connect.comresearchgate.netthieme-connect.com

Interdisciplinary Research Imperatives for 3-Ethyloxetane-3-sulfonyl chloride

The convergence of the well-established reactivity of sulfonyl chlorides and the desirable properties of oxetanes gives rise to the interdisciplinary importance of molecules like this compound. This compound encapsulates the potential to synergistically combine these two key areas of chemical research. The presence of the reactive sulfonyl chloride group allows for its facile incorporation into a wide range of molecular scaffolds, while the 3-ethyloxetane moiety can impart the aforementioned beneficial physicochemical properties.

The study and application of this compound and related structures are therefore driven by the imperative to create novel chemical entities with enhanced performance characteristics. This includes the development of new synthetic methodologies that leverage the unique reactivity of this bifunctional reagent, as well as the exploration of its utility in medicinal chemistry, materials science, and other disciplines where fine-tuning of molecular properties is critical. The synthesis of such compounds, for instance from the corresponding 3-ethyloxetane-3-carboxylic acid, opens avenues for creating diverse molecular architectures. google.com

Interactive Data Table: Properties of Related Oxetane Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Oxetane-3-sulfonyl chloride1393585-06-2C₃H₅ClO₃S156.59Not AvailableNot Available
(3-Ethyloxetan-3-yl)methanesulfonyl chloride155822569C₆H₁₁ClO₃SNot AvailableNot AvailableNot Available
2-(3-Ethyloxetan-3-yl)ethane-1-sulfonyl chloride165452045C₇H₁₃ClO₃SNot AvailableNot AvailableNot Available
3-Ethyl-3-oxetanemethanol3047-32-3C₆H₁₂O₂116.1696 °C/4 mmHg1.019 at 25 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO3S B15321677 3-Ethyloxetane-3-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

3-ethyloxetane-3-sulfonyl chloride

InChI

InChI=1S/C5H9ClO3S/c1-2-5(3-9-4-5)10(6,7)8/h2-4H2,1H3

InChI Key

HRLMFBAJCDWLET-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)S(=O)(=O)Cl

Origin of Product

United States

Iii. Reactivity and Chemical Transformations of 3 Ethyloxetane 3 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic and prone to attack by nucleophiles.

Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of its chemistry, providing access to a wide array of sulfonyl derivatives. researchgate.net These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. researchgate.net

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. ekb.egucl.ac.ukresearchgate.net This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, is generally high-yielding and tolerates a wide range of functional groups on the amine. ekb.egresearchgate.net Similarly, reaction with alcohols or water leads to sulfonate esters and sulfonic acids, respectively.

The general procedure involves combining the sulfonyl chloride and the amine (or alcohol) in a suitable solvent with a base. nih.gov The reaction is typically exothermic and proceeds readily at or below room temperature.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagentBase/ConditionsProduct
Primary AmineAnilinePyridine, CH₂Cl₂N-phenyl-3-ethyloxetane-3-sulfonamide
Secondary AmineDiethylamineTriethylamine, THFN,N-diethyl-3-ethyloxetane-3-sulfonamide
AlcoholMethanolPyridine, 0 °CMethyl 3-ethyloxetane-3-sulfonate
WaterH₂O-3-Ethyloxetane-3-sulfonic acid

3-Ethyloxetane-3-sulfonyl chloride is expected to react with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). This reaction typically leads to the formation of sulfones, where a new carbon-sulfur bond is formed. The reaction proceeds by the displacement of the chloride ion by the carbanionic portion of the organometallic reagent. These reactions provide a direct route to introduce a variety of alkyl, alkenyl, or aryl groups, resulting in the corresponding sulfone derivatives.

Table 2: Reactions with Carbon Nucleophiles

Nucleophile TypeReagentSolventProduct
Grignard ReagentPhenylmagnesium bromideTHF3-Ethyl-3-(phenylsulfonyl)oxetane
Organolithiumn-ButyllithiumHexane/THF, -78 °C3-(Butylsulfonyl)-3-ethyloxetane
Grignard ReagentVinylmagnesium bromideTHF3-Ethyl-3-(vinylsulfonyl)oxetane

In recent decades, sulfonyl chlorides have emerged as versatile coupling partners in metal-catalyzed reactions, acting as alternatives to more traditional organohalides or triflates. dntb.gov.ua

Palladium-catalyzed desulfitative cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. chemrevlett.com In these reactions, the sulfonyl chloride couples with an arene or alkene, accompanied by the extrusion of sulfur dioxide (SO₂). chemrevlett.com This methodology allows for the direct connection of the 3-ethyloxetane core to various aromatic and vinylic systems. The general mechanism involves the oxidative addition of the sulfonyl chloride to a low-valent palladium catalyst, followed by SO₂ extrusion to form an organopalladium intermediate, which then undergoes the cross-coupling process. chemrevlett.com

Table 3: Hypothetical Desulfitative Cross-Coupling Reactions

Coupling PartnerCatalystConditionsProduct
BenzenePd(OAc)₂, P(Cy)₃K₂CO₃, Dioxane, 120 °C3-Ethyl-3-phenyloxetane
StyrenePd(PPh₃)₄Ag₂CO₃, Toluene, 110 °C3-Ethyl-3-styryloxetane
IndolePd(OAc)₂, XantphosCs₂CO₃, Mesitylene, 140 °C3-(1H-Indol-3-yl)-3-ethyloxetane

The S-Cl bond in this compound can undergo homolytic cleavage under thermal, photochemical, or radical initiator-induced conditions to generate a 3-ethyloxetane-3-sulfonyl radical. This reactive intermediate can participate in various radical transformations.

More advanced strategies, such as dual catalysis systems involving photoredox and transition metal catalysis, can enable cross-electrophile coupling. princeton.edu In a hypothetical scenario, a photoredox catalyst could reduce the sulfonyl chloride to generate an alkyl radical via SO₂ extrusion. This radical could then be trapped by a nickel catalyst that has undergone oxidative addition to another electrophile (e.g., an aryl halide), leading to a C(sp³)–C(sp²) coupled product. princeton.edu Such methods represent a modern approach to forming C-C bonds from abundant starting materials. nih.govnih.gov

Reductive Transformations of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is susceptible to reduction by various reagents, leading to compounds with sulfur in lower oxidation states, primarily thiols and disulfides. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of aliphatic and aromatic sulfonyl chlorides.

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of the complete reduction of sulfonyl chlorides to the corresponding thiols. chempedia.info In this case, the expected product would be 3-ethyloxetane-3-thiol. Other methods, including the use of zinc powder in an acidic medium or triphenylphosphine, can also achieve this transformation. taylorfrancis.comresearchgate.netcore.ac.ukorganic-chemistry.org

The formation of the corresponding disulfide, bis(3-ethyloxetan-3-yl) disulfide, is another common outcome of sulfonyl chloride reduction. This can occur as a primary product under specific conditions or as a byproduct of thiol synthesis, where the intermediate thiol undergoes oxidation. For instance, catalytic reduction of sulfonyl chlorides with hydrogen over a palladium catalyst in the presence of a basic resin has been shown to generate disulfide compounds. taylorfrancis.com Similarly, reduction with reagents like diphosphorus (B173284) tetraiodide can also yield disulfides.

The choice of reducing agent and reaction conditions is crucial in directing the outcome towards either the thiol or the disulfide.

Table 1: Predicted Reductive Transformations of this compound

Reagent(s) Predicted Major Product Product Structure
Lithium aluminum hydride (LiAlH₄) 3-Ethyloxetane-3-thiol 3-Ethyloxetane-3-thiol
Zinc (Zn) / Acid (e.g., HCl) 3-Ethyloxetane-3-thiol 3-Ethyloxetane-3-thiol
Triphenylphosphine (PPh₃) 3-Ethyloxetane-3-thiol 3-Ethyloxetane-3-thiol

Reactions Involving the Oxetane (B1205548) Ring System

The high ring strain of the oxetane core makes it susceptible to reactions that lead to ring-opening, thereby relieving this strain. These reactions can be initiated by a wide range of nucleophilic and electrophilic species.

Ring-opening is the most characteristic reaction of the oxetane system in this compound, providing a versatile method for the synthesis of more complex, substituted acyclic structures.

The oxetane ring can be opened by direct attack of a nucleophile. This process typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring, leading to the cleavage of a carbon-oxygen bond. The reaction results in the formation of a 3-substituted-3-(sulfonyl chloride)-1-propanol derivative.

A wide array of nucleophiles can be employed, including halides, alkoxides, amines, and organometallic reagents. The scope of this reaction allows for the introduction of diverse functional groups into the resulting acyclic product. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) alcohol, while reaction with a Grignard reagent would introduce an alkyl or aryl group.

The ring-opening of the oxetane can be significantly accelerated by the presence of acids or electrophiles. In an acid-catalyzed pathway, the oxetane oxygen is first protonated, forming a highly reactive oxonium ion. This activation makes the ring much more susceptible to attack by even weak nucleophiles, such as water or alcohols. The nucleophilic attack then proceeds to open the ring, yielding a diol or an ether alcohol, respectively. Lewis acids can also promote ring-opening by coordinating to the oxetane oxygen.

This acid-catalyzed pathway is fundamental in many synthetic applications of oxetanes, including polymerization and the synthesis of 1,3-diols. For instance, treatment of an oxetane with aqueous acid leads to the formation of a 1,3-diol.

Regioselectivity in the ring-opening of this compound is straightforward due to the symmetry of the molecule. The two methylene carbons of the oxetane ring are chemically equivalent. Therefore, nucleophilic attack will occur at either C2 or C4 without preference, leading to a single regioisomeric product: 1-Nu-3-ethyl-3-(chlorosulfonyl)propan-1-ol (where Nu is the incoming nucleophile).

The Sₙ2 nature of the nucleophilic attack dictates the stereochemistry. If a chiral center were present on the ring, the reaction would proceed with an inversion of configuration at the carbon atom being attacked. However, in this specific compound, the reacting centers are not stereogenic.

Table 2: Representative Ring-Opening Reactions of this compound

Reagent(s) Conditions Reaction Type Predicted Product
Sodium Azide (NaN₃) Aprotic Solvent (e.g., DMF) Nucleophilic 1-azido-3-ethyl-3-(chlorosulfonyl)propan-1-ol
Sodium Methoxide (NaOMe) in Methanol (MeOH) Methanol Nucleophilic 3-ethyl-3-(chlorosulfonyl)-1-methoxypropan-1-ol
Hydrochloric Acid (HCl) in Water (H₂O) Aqueous Acid-Catalyzed 3-ethyl-3-(chlorosulfonyl)propane-1,3-diol

While less common than ring-opening, ring-expansion reactions of oxetanes to form larger five- or six-membered heterocycles like tetrahydrofurans or tetrahydropyrans are known transformations in organic synthesis. These reactions often involve rearrangements initiated by specific reagents. For example, the reaction of oxetanes with certain diazo compounds in the presence of a Lewis acid can lead to the insertion of a carbon atom into the ring, resulting in a five-membered ring. Another potential pathway could involve the intramolecular rearrangement of a suitably functionalized intermediate derived from the initial ring-opening of the oxetane. Although specific examples involving this compound are not reported, these general principles suggest that such ring-expansion reactions could be synthetically feasible, providing a route to novel heterocyclic systems.

Stability Profile of the this compound Framework under Diverse Reaction Conditions

The stability of the this compound framework is a critical factor influencing its synthetic utility. Based on related chemistry, it is anticipated that the compound is highly reactive and potentially unstable, making its isolation and handling challenging. Research on analogous oxetane sulfonyl fluorides has indicated that attempts to form the corresponding sulfonyl chlorides were often unsuccessful, which points to the inherent instability of the chloride derivatives. springernature.com The sulfonyl chloride is a more reactive leaving group than the sulfonyl fluoride (B91410), which likely contributes to the compound's propensity to undergo decomposition or rearrangement.

The stability is expected to be significantly influenced by reaction conditions such as temperature, pH, and the presence of nucleophiles or Lewis acids.

Table 1: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityLikely Decomposition Pathways
Neutral, Anhydrous ModerateSlow decomposition over time.
Acidic (e.g., HCl) LowAcid-catalyzed ring-opening of the oxetane. nih.gov
Basic (e.g., NaOH) LowBase-catalyzed hydrolysis of the sulfonyl chloride and potential ring-opening.
Presence of Nucleophiles Low to Very LowReaction at the sulfonyl chloride or ring-opening of the oxetane.
Elevated Temperature LowThermal decomposition, potentially involving loss of SO2. springernature.comacs.org

This table is based on inferred reactivity from analogous compounds and not on direct experimental data for this compound.

Synergistic and Competing Reactivity of the Sulfonyl Chloride and Oxetane Moieties within the Compound

The dual functionality of this compound leads to a scenario of synergistic and competing reactivity. The sulfonyl chloride group is a powerful electrophile, susceptible to nucleophilic attack, while the strained oxetane ring can also be opened by nucleophiles, particularly under acidic conditions. This creates a competitive environment where the reaction pathway is dictated by the nature of the nucleophile, the solvent, and the reaction conditions. nih.govacs.org

For instance, "hard" nucleophiles are more likely to attack the sulfur atom of the sulfonyl chloride, leading to substitution reactions and the formation of sulfonamides, sulfonates, or other derivatives. digitellinc.com Conversely, "soft" nucleophiles, or reactions under conditions that favor carbocation formation, might lead to a defluorosulfonylative-like pathway, where the sulfonyl chloride group is lost, generating a tertiary oxetane carbocation. This carbocation can then be trapped by a nucleophile, leading to 3-substituted-3-ethyloxetanes. springernature.comacs.org

The inherent ring strain of the oxetane can also influence the reactivity of the sulfonyl chloride group. The proximity of the strained ring may electronically or sterically affect the approach of nucleophiles to the sulfur atom.

Table 2: Predicted Competing Reaction Pathways

Reactant/ConditionPrimary Reaction PathwayProduct Type
Amines (strong, hard nucleophiles) Nucleophilic substitution at sulfonyl chlorideSulfonamides
Alcohols (in the presence of a base) Nucleophilic substitution at sulfonyl chlorideSulfonate esters
Lewis Acids Ring-opening of the oxetaneHalohydrins or rearranged products
Weakly nucleophilic conditions, elevated temp. Loss of SO2Cl group3-substituted-3-ethyloxetanes

This table is based on inferred reactivity from analogous compounds and not on direct experimental data for this compound.

The interplay between these two reactive centers offers the potential for diverse synthetic transformations, allowing access to a variety of novel oxetane-containing structures. However, controlling the selectivity between these competing pathways is a significant synthetic challenge that requires careful optimization of reaction conditions.

Iv. Applications of 3 Ethyloxetane 3 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

3-Ethyloxetane-3-sulfonyl chloride is a powerful building block for synthesizing complex molecules. Its utility stems from the oxetane (B1205548) ring's inherent strain and the sulfonyl chloride's high reactivity as a leaving group. This combination allows for the controlled introduction of the 3-ethyl-oxetane-3-yl moiety into a variety of structures.

Recent advancements in the chemistry of analogous oxetane sulfonyl fluorides (OSFs) have revealed novel reaction pathways that are directly applicable to sulfonyl chlorides. nih.govchemrxiv.org Under mild thermal conditions, these compounds can undergo a defluorosulfonylative (deFS) coupling, where the sulfonyl fluoride (B91410) (or chloride) group departs along with a fluoride ion, generating a highly reactive tertiary carbocation. nih.govchemrxiv.org This intermediate can then be trapped by a wide array of nucleophiles, making it a divergent platform for creating diverse 3,3-disubstituted oxetane fragments. digitellinc.com

Table 1: Representative Nucleophiles Used in Coupling Reactions with Oxetane Sulfonyl Halides

Nucleophile Class Example Resulting Linkage
N-Heterocycles Imidazole C-N Bond
Amines Aniline C-N Bond
Alcohols Phenol C-O Bond
Thiols Thiophenol C-S Bond
Sulfoximines NH-sulfoximine C-N Bond
Phosphonates Diethyl phosphonate C-P Bond

Data derived from studies on analogous oxetane sulfonyl fluorides. nih.govchemrxiv.org

Spirocycles, compounds containing two rings connected by a single atom, are of immense interest in medicinal chemistry due to their inherent three-dimensionality, which can improve binding to biological targets and optimize physicochemical properties. nih.govnih.gov The creation of these structures often presents a synthetic challenge. nih.gov

This compound is a promising candidate for constructing spirocyclic and fused systems. The key step would involve an intramolecular version of the de-chloro-sulfonylation reaction. By designing a precursor molecule that tethers a nucleophilic group (such as a hydroxyl or amine) to the main structure, the carbocation generated upon departure of the sulfonyl chloride can be trapped intramolecularly. This cyclization would forge a new ring, with the oxetane's C3 carbon serving as the spiro-atom, thus efficiently creating complex spirocyclic architectures. The synthesis of spirooxetane steroids has been reported through related intramolecular cyclizations, highlighting the feasibility of this approach. beilstein-journals.org

The ability to embed the 3-ethyl-oxetane unit is crucial for modifying parent molecules to improve their drug-like properties. Oxetanes can act as polar, metabolically stable replacements for less desirable functional groups. nih.gov The reactivity of this compound allows it to serve as a key reagent for installing this valuable scaffold.

Through the aforementioned de-chloro-sulfonylation pathway, a broad range of nucleophiles can be coupled to the oxetane ring. nih.govdigitellinc.com This method provides facile access to novel 3,3-disubstituted oxetanes that can be incorporated into drug analogues and other complex molecules, expanding the accessible chemical space for discovery programs. digitellinc.com

Contributions to Methodological Development in Organic Chemistry

The study of sulfonylated oxetanes has led to significant methodological advancements. Research on the analogous oxetane sulfonyl fluorides has uncovered two distinct and highly useful reaction pathways. nih.govchemrxiv.org

Defluorosulfonylative (deFS) Coupling : This pathway involves the loss of SO₂ and a halide ion to form a carbocation, which couples with various nucleophiles. nih.gov This method provides a new way to form C-N, C-O, C-S, and even C-P bonds at a quaternary center under mild, thermal conditions. nih.govchemrxiv.org

Sulfur-Halide Exchange (SuFEx) Chemistry : Under different conditions, typically with harder nucleophiles, the sulfonyl halide can undergo SuFEx reactions. nih.govdigitellinc.com This process yields novel and previously challenging-to-access sulfur(VI)-oxetane motifs, further diversifying the range of available building blocks. nih.gov

These dual modes of reactivity make reagents like this compound powerful tools for developing new synthetic methods, allowing chemists to access unique molecular motifs that are valuable for drug discovery and materials science. digitellinc.com

Utility in Polymer Chemistry Research

The unique properties of the oxetane ring also make it an attractive component in polymer science.

While the high reactivity of the sulfonyl chloride group may preclude its direct use in most chain-growth polymerizations, its derivatives are central to this field. The closely related monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is widely used in cationic ring-opening polymerization to produce hyperbranched polyethers. mdpi.com These polymers have applications as adhesives and coatings. mdpi.comresearchgate.net

Monomers containing sulfonyl groups are also employed in controlled polymerization. For instance, vinyl monomers bearing sulfonyl imide groups have been successfully polymerized using nitroxide-mediated polymerization to create well-defined anionic homopolymers. rsc.org By analogy, a derivative of this compound, such as (3-Ethyloxetan-3-yl)methyl Methacrylate, could be used in similar controlled polymerization processes to create polymers with pendant oxetane groups. tcichemicals.com

A primary role for a highly reactive species like this compound in polymer chemistry is in the post-polymerization functionalization of polymer backbones. Polymers containing nucleophilic side chains (e.g., hydroxyl groups in poly(vinyl alcohol) or amine groups in poly(ethylene imine)) can be readily modified by reaction with the sulfonyl chloride.

This grafting process covalently attaches the 3-ethyl-oxetane moiety to the existing polymer. Such modification can dramatically alter the polymer's properties, introducing increased polarity, modifying solubility, and enhancing adhesive characteristics. This strategy offers a powerful method for tailoring the performance of commodity polymers for specialized applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Oxetane sulfonyl fluoride
3-ethyl-3-(hydroxymethyl)oxetane (EHO)
(3-Ethyloxetan-3-yl)methyl Methacrylate
Poly(vinyl alcohol)
Poly(ethylene imine)
Imidazole
Aniline
Phenol
Thiophenol

V. Advanced Spectroscopic and Computational Investigations of 3 Ethyloxetane 3 Sulfonyl Chloride

Spectroscopic Characterization of Reaction Intermediates and Products

No dedicated studies detailing the spectroscopic characterization of reaction intermediates or products for 3-Ethyloxetane-3-sulfonyl chloride were found. However, research on the closely related oxetane (B1205548) sulfonyl fluorides provides insight into potential reactive pathways. These fluoride (B91410) analogues have been shown to react via a defluorosulfonylation process, which does not proceed through the established SuFEx (Sulfur-Fluoride Exchange) pathway. nih.govspringernature.com Instead, upon warming, they can lose SO₂ and a fluoride ion to form a strained oxetane carbocation intermediate. springernature.com This carbocation is then trapped by a nucleophile, such as an amine, to form amino-oxetanes. nih.govspringernature.com

Kinetic and mass spectrometry studies on oxetane sulfonyl fluorides support an SN1 mechanism where the formation of the oxetane carbocation is the rate-determining step. nih.govspringernature.com In fact, the carbocation has been detected as the main ion by mass spectrometry of the sulfonyl fluoride precursors. springernature.com It is noteworthy that one study mentioned attempts to form oxetane sulfonyl chlorides were "unsuccessful," suggesting potential instability that might complicate their isolation and spectroscopic characterization. springernature.com

Quantum Chemical Calculations and Mechanistic Elucidation

Direct quantum chemical calculations for the mechanistic elucidation of reactions involving this compound are absent from the current literature. However, computational studies performed on parent oxetane sulfonyl fluorides offer a theoretical framework. These investigations have explored the nature of the proposed oxetane carbocation intermediate, a key species in the reaction mechanism. nih.govspringernature.com

Computational analysis focused on two mas: the geometry of the carbocation and the unique reactivity of the oxetane ring. springernature.com Calculations revealed that the unsubstituted oxetane carbocation favors a bicyclic structure, where the oxygen's lone pairs can offer stabilization. In contrast, for a 3-phenyl-oxetane carbocation, a planar conformation is preferred to maximize resonance stabilization and minimize steric hindrance. springernature.com These findings suggest that the substitution at the 3-position of the oxetane ring plays a crucial role in determining the structure and stability of the carbocation intermediate, which would be a critical factor in the reactivity of this compound.

Conformational Analysis and Strain Studies of the Oxetane Ring within the Compound

Specific conformational analyses and ring strain studies for this compound have not been published. However, the general principles governing oxetane rings are well-documented. The oxetane ring possesses inherent ring strain due to its four-membered structure, which deviates significantly from ideal bond angles. acs.orgwikipedia.org This strain is a combination of angle strain and torsional strain from eclipsing interactions. wikipedia.org

To alleviate these unfavorable interactions, the oxetane ring is not planar but adopts a puckered conformation . acs.org The degree of this puckering is influenced by the substituents on the ring. The introduction of substituents, such as at the 3-position, generally increases the puckering angle. acs.org For example, X-ray crystallography has shown puckering angles of 16° in substituted oxetanes. acs.org The strain energy inherent in the oxetane ring is a primary driver for its reactivity, particularly in ring-opening reactions. acs.orgwikipedia.org While these general characteristics undoubtedly apply to this compound, precise computational data on its specific conformational preferences and a quantitative analysis of its ring strain are not available.

Vi. Future Directions and Emerging Research Avenues for 3 Ethyloxetane 3 Sulfonyl Chloride

Development of More Efficient and Sustainable Synthetic Strategies

Current synthetic routes to sulfonyl chlorides often involve harsh reagents and conditions. rsc.org Future research will likely focus on developing greener, more efficient methods for the synthesis of 3-Ethyloxetane-3-sulfonyl chloride and its analogues.

Continuous Flow Chemistry: The implementation of continuous flow systems for chlorosulfonation reactions has already demonstrated significant improvements in safety, efficiency, and scalability for aryl sulfonyl chlorides. mdpi.comresearchgate.net This technology minimizes the risks associated with highly exothermic reactions and difficult-to-handle reagents. rsc.org Adapting these flow chemistry protocols to the synthesis of this compound could lead to safer, more controlled, and scalable production.

Green Chemistry Approaches: Significant efforts are being made to develop more environmentally friendly processes for sulfonyl chloride synthesis. mdpi.com This includes using alternative chlorinating agents to replace traditional, more hazardous ones and optimizing reaction conditions to reduce waste, as measured by metrics like the E-factor (Environmental Factor). mdpi.com For instance, methods using N-chlorosuccinimide or sodium hypochlorite-based reagents have been developed for other sulfonyl chlorides and could be adapted for the target compound. organic-chemistry.org

Catalytic Methods: Exploring catalytic routes, potentially using transition metals, for the direct sulfonylchlorination of oxetane (B1205548) precursors could provide more atom-economical pathways, reducing the need for stoichiometric reagents.

Table 1: Comparison of Synthetic Strategies for Sulfonyl Chlorides

Strategy Traditional Batch Chemistry Continuous Flow Chemistry Green Chemistry Initiatives
Reagents Often harsh (e.g., excess chlorosulfonic acid) mdpi.com Precise stoichiometric control Use of safer oxidants (e.g., NaOCl₂) organic-chemistry.org
Safety High risk of thermal runaway rsc.org Enhanced thermal control, improved safety rsc.org Reduced use of hazardous substances
Scalability Challenging for large-scale production Readily scalable, high space-time yield rsc.orgmdpi.com Varies by method, often scalable
Waste High E-factor, significant waste mdpi.com Reduced solvent and reagent waste Lower E-factor, focus on sustainability mdpi.com

Exploration of Novel Reactivity Patterns and Cascade Transformations

The strained four-membered ring and the electrophilic sulfonyl chloride group in this compound suggest a rich and largely unexplored reactivity profile.

Ring-Opening Reactions: The inherent strain of the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening. acs.org The sulfonyl chloride can act as both an activating group and a precursor to a good leaving group. Research into controlled, selective ring-opening reactions with various nucleophiles could yield a diverse range of functionalized acyclic compounds that would be difficult to synthesize otherwise.

Carbocation-Mediated Reactions: Inspired by the reactivity of related oxetane sulfonyl fluorides, which can generate a tertiary oxetane carbocation via loss of SO₂ and fluoride (B91410), it is plausible that this compound could undergo similar Sₙ1-type reactions. doi.orgdigitellinc.combeilstein-journals.org This pathway would allow for the coupling of the 3-ethyloxetane-3-yl cation with a wide array of "soft" nucleophiles, significantly expanding the accessible chemical space for novel 3,3-disubstituted oxetanes. digitellinc.com

Cascade Transformations: The dual reactivity of the molecule is ideal for designing cascade reactions. rsc.orgnih.gov For example, an initial reaction at the sulfonyl chloride group could be followed by an intramolecular ring-opening of the oxetane, or a cycloaddition. nih.gov Such sequences allow for the rapid construction of molecular complexity from a single building block, a highly desirable feature in modern organic synthesis. mdpi.comresearchgate.net

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large libraries of diverse compounds for drug screening has driven the adoption of automated synthesis and high-throughput experimentation (HTE).

Automated Synthesis: As a reactive building block, this compound is an excellent candidate for inclusion in automated synthesis platforms. mdpi.comresearchgate.net Its ability to react with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonates, and thioesters makes it highly versatile for creating large compound arrays. Flow chemistry systems, which can be fully automated, are particularly well-suited for handling reactive intermediates like sulfonyl chlorides, enabling rapid library generation with precise control over reaction conditions. rsc.orgmdpi.com

High-Throughput Experimentation (HTE): The development of robust protocols for coupling this compound with diverse partners will enable its use in HTE campaigns. This would allow for the rapid exploration of structure-activity relationships (SAR) by systematically varying the substituents attached to the sulfonyl group, accelerating the discovery of new drug candidates and functional materials. The limited availability of diverse oxetane building blocks has been a constraint in drug discovery, and leveraging this compound in HTE can help address this gap. nih.govacs.org

Potential in Advanced Functional Materials and Chemical Biology Tool Development

Beyond traditional medicinal chemistry, the unique properties of the oxetane motif suggest exciting applications in materials science and as specialized chemical tools.

Advanced Functional Materials: Oxetanes have been investigated for their potential use in polymer and materials science. doi.orgacs.org The this compound monomer could be used to synthesize novel polymers. For example, polymerization via the sulfonyl chloride group or through ring-opening polymerization of the oxetane moiety could lead to materials with unique thermal, mechanical, and optical properties. The polarity imparted by the oxetane and sulfone groups could be beneficial for creating specialized functional polymers.

Chemical Biology Tools: The sulfonyl chloride group is a reactive handle that can be used to covalently modify proteins and other biomolecules, making it a potential warhead for chemical probes. mdpi.com By attaching a reporter tag (e.g., a fluorophore or biotin) to the 3-ethyloxetane scaffold, researchers could develop novel activity-based probes to study enzyme function. The oxetane group itself can confer desirable properties like improved solubility and metabolic stability, making these probes more effective in biological systems. acs.orgnih.gov

Table 2: Potential Applications in Emerging Research Fields

Field Application of this compound Potential Impact
Materials Science Monomer for novel polymers (e.g., polysulfonates, polyethers) doi.orgacs.org Creation of advanced materials with tailored polarity, stability, and functionality.
Chemical Biology Scaffold for activity-based probes and labeling agents acs.orgmdpi.com Development of new tools to investigate biological processes and protein function.
Catalysis Precursor to chiral ligands or organocatalysts Access to new catalytic systems for asymmetric synthesis.

Q & A

Q. What are the standard synthetic routes for 3-Ethyloxetane-3-sulfonyl chloride, and what reaction conditions are optimal for high yield?

Methodological Answer: Synthesis typically involves reacting oxetane derivatives with sulfonylating agents like chlorosulfonic acid or thionyl chloride under controlled conditions. A common approach uses a base (e.g., triethylamine) to neutralize HCl by-products, with solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. For example, analogous sulfonyl chlorides like 2-(Oxolan-3-yloxy)ethanesulfonyl chloride are synthesized via nucleophilic substitution in anhydrous conditions to avoid hydrolysis . Yield optimization requires strict moisture control, stoichiometric excess of sulfonylating agent (1.2–1.5 eq), and inert atmospheres (N₂/Ar).

Q. What purification techniques are recommended for isolating this compound after synthesis?

Methodological Answer: Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Partitioning between DCM and water to remove acidic by-products.
  • Column Chromatography : Using silica gel with hexane/ethyl acetate (4:1) to separate unreacted starting materials.
  • Low-Temperature Crystallization : Cooling to −20°C in anhydrous ether to precipitate the product.
    For sulfonyl chlorides like 3-Fluoro-4-hydroxybenzenesulfonyl chloride, reduced pressure distillation (40–60°C, 0.1 mmHg) is also effective . Purity is validated via ¹H/¹³C NMR and FT-IR (S=O stretch: 1350–1370 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during sulfonylation using this compound?

Methodological Answer: By-product formation (e.g., sulfonic acids or disulfides) is mitigated by:

  • Temperature Control : Maintaining −10°C during sulfonyl chloride addition to reduce hydrolysis.
  • Solvent Selection : Using polar aprotic solvents (e.g., DCM) to stabilize intermediates.
  • Catalytic Additives : Adding DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions.
    For example, 3-Chloro-2-methylbenzenesulfonyl chloride reactions show <5% disulfide formation when using 0.5 eq DMAP in DCM . Kinetic studies (e.g., in-line FT-IR monitoring) help identify optimal reaction times.

Q. What strategies resolve contradictory data on the reactivity of this compound with different nucleophiles?

Methodological Answer: Contradictions arise from nucleophile steric/electronic profiles and solvent polarity. A systematic approach includes:

  • Nucleophile Screening : Test amines (primary vs. tertiary), alcohols, and thiols under identical conditions.
  • Solvent Effects : Compare DCM (low polarity) vs. THF (moderate polarity).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for SN2 vs. SN1 mechanisms.
    For instance, 2-(Oxolan-3-yloxy)ethanesulfonyl chloride reacts faster with primary amines (k = 0.45 M⁻¹s⁻¹) than tertiary amines (k = 0.12 M⁻¹s⁻¹) in DCM .

Q. How does the oxetane ring influence the stability and reactivity of this compound compared to non-cyclic analogs?

Methodological Answer: The oxetane ring imposes steric constraints and electronic effects:

  • Steric Hindrance : The ethyl group at C3 reduces accessibility to the sulfonyl chloride group, slowing hydrolysis.
  • Ring Strain : Oxetane’s 90° bond angles increase electrophilicity at sulfur, enhancing reactivity with nucleophiles.
    Comparative studies on methanesulfonyl chloride (non-cyclic) show 10x faster hydrolysis rates than oxetane-based analogs . Stability assays (TGA/DSC) under humid conditions quantify degradation kinetics.

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhaling corrosive vapors (TLV: 0.1 ppm).
  • Spill Management : Neutralize with sodium bicarbonate or calcium carbonate before disposal.
    Safety data for analogous compounds (e.g., 2-Chloroethanesulfonyl chloride) indicate severe skin corrosion (H314) and acute toxicity (H331) . Storage recommendations: desiccated at −20°C under argon.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.